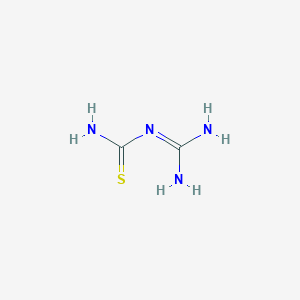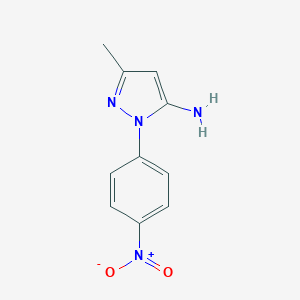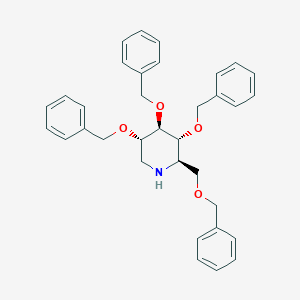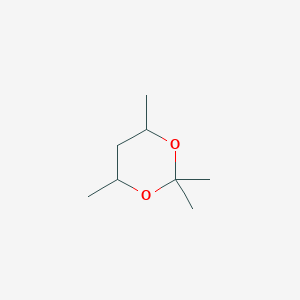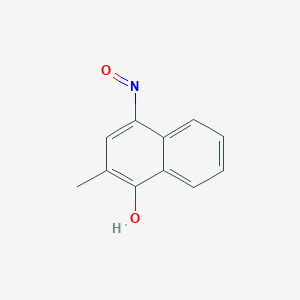
2-Methyl-4-nitrosonaphthalen-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-4-nitrosonaphthalen-1-ol (MNN) is a synthetic compound that has been extensively studied for its biochemical and physiological effects. It is a nitroso compound, which means it contains a nitroso functional group (-NO) attached to a carbon atom. MNN is widely used in scientific research for its ability to induce DNA damage and mutagenesis.
Wirkmechanismus
2-Methyl-4-nitrosonaphthalen-1-ol induces DNA damage through the formation of adducts with DNA. The nitroso group in 2-Methyl-4-nitrosonaphthalen-1-ol can react with DNA bases to form adducts that can cause mutations. 2-Methyl-4-nitrosonaphthalen-1-ol has been shown to form adducts with guanine and adenine bases in DNA. The formation of these adducts can lead to base substitutions, deletions, and insertions.
Biochemische Und Physiologische Effekte
2-Methyl-4-nitrosonaphthalen-1-ol has been shown to have genotoxic and mutagenic effects in bacterial, yeast, and mammalian cells. 2-Methyl-4-nitrosonaphthalen-1-ol-induced DNA damage has been shown to cause cell cycle arrest and apoptosis in mammalian cells. 2-Methyl-4-nitrosonaphthalen-1-ol has also been shown to induce oxidative stress and inflammation in cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-Methyl-4-nitrosonaphthalen-1-ol in lab experiments is that it is a well-characterized mutagenic agent. Its mechanism of action is well understood, and it has been extensively studied in various cell types. However, 2-Methyl-4-nitrosonaphthalen-1-ol has some limitations. It is a potent mutagenic agent, and caution should be taken when handling it. Additionally, 2-Methyl-4-nitrosonaphthalen-1-ol can be expensive to synthesize, which can limit its use in some experiments.
Zukünftige Richtungen
Future research on 2-Methyl-4-nitrosonaphthalen-1-ol could focus on its potential role in carcinogenesis. 2-Methyl-4-nitrosonaphthalen-1-ol has been shown to induce DNA damage, which can lead to mutations that contribute to cancer development. Further research could investigate the relationship between 2-Methyl-4-nitrosonaphthalen-1-ol exposure and cancer risk. Additionally, future research could focus on developing new methods for synthesizing 2-Methyl-4-nitrosonaphthalen-1-ol that are more cost-effective and environmentally friendly.
Synthesemethoden
2-Methyl-4-nitrosonaphthalen-1-ol can be synthesized through a series of chemical reactions starting from 2-methylnaphthalene. The first step involves the nitration of 2-methylnaphthalene with nitric acid to form 2-methyl-1-nitronaphthalene. The nitro group is then reduced to an amino group using sodium dithionite. The resulting compound, 2-methyl-1-aminonaphthalene, is then diazotized with sodium nitrite in the presence of hydrochloric acid to form 2-Methyl-4-nitrosonaphthalen-1-ol.
Wissenschaftliche Forschungsanwendungen
2-Methyl-4-nitrosonaphthalen-1-ol is widely used in scientific research as a mutagenic agent. It is used to induce mutations in bacterial, yeast, and mammalian cells. 2-Methyl-4-nitrosonaphthalen-1-ol is also used to study the mechanisms of DNA damage and repair. Additionally, 2-Methyl-4-nitrosonaphthalen-1-ol has been used to investigate the role of DNA damage in carcinogenesis.
Eigenschaften
IUPAC Name |
2-methyl-4-nitrosonaphthalen-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c1-7-6-10(12-14)8-4-2-3-5-9(8)11(7)13/h2-6,13H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZSCTNNFEVNWDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C(=C1)N=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-4-nitrosonaphthalen-1-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-ethyl-2-(3-methoxyphenyl)cyclohexylidene]hydroxylamine](/img/structure/B104038.png)
